Levocetirizine N-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

an impurity of cetirizine

生物活性

Levocetirizine N-oxide is an active metabolite of levocetirizine, primarily recognized for its antihistaminic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Levocetirizine and Its Metabolite

Levocetirizine is a third-generation antihistamine that selectively antagonizes the H1 receptor, effectively treating allergic conditions such as allergic rhinitis and chronic urticaria. Its pharmacological profile includes rapid absorption and high protein binding (approximately 96%) in plasma, with a half-life ranging from 7 to 10 hours . The metabolism of levocetirizine primarily occurs through oxidative pathways, leading to several metabolites, including this compound, which exhibits significant biological activity.

This compound functions by inhibiting the H1 receptor, thereby preventing histamine-induced effects such as smooth muscle contraction and increased vascular permeability. This mechanism is crucial in alleviating symptoms associated with allergic reactions . The compound also stabilizes mast cell membranes and inhibits eosinophil and basophil activation, further contributing to its anti-inflammatory effects .

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant activities. In a study examining its effects on lipopolysaccharide (LPS)-induced lung injury in rats, levocetirizine pretreatment significantly reduced oxidative stress markers such as malondialdehyde levels while enhancing superoxide dismutase activity . This suggests a protective role against oxidative damage in inflammatory conditions.

Clinical Efficacy

Levocetirizine has demonstrated efficacy in various clinical settings:

- Allergic Rhinitis : Clinical trials have shown that levocetirizine significantly improves symptoms of seasonal and perennial allergic rhinitis compared to placebo. Patients reported enhanced quality of life metrics post-treatment .

- Chronic Idiopathic Urticaria : In a controlled study involving patients with chronic idiopathic urticaria, those treated with levocetirizine experienced a marked reduction in pruritus severity and overall symptom relief compared to placebo .

- Persistent Allergic Rhinitis : A pilot study indicated that levocetirizine improved symptoms related to persistent allergic rhinitis, including a transient improvement in the sense of smell, correlating with reduced nasal inflammation .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption and extensive distribution. Following oral administration, peak plasma concentrations occur approximately 0.75 hours post-dose. The bioavailability can be affected by food intake, which may delay absorption but does not significantly alter the overall drug exposure (AUC) .

Data Summary

| Parameter | Levocetirizine | This compound |

|---|---|---|

| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist |

| Half-Life | 7–10 hours | Not well-defined |

| Protein Binding | ~96% | Not specified |

| Primary Metabolism | Oxidation | Oxidation |

| Clinical Use | Allergic rhinitis, chronic urticaria | Potentially similar effects |

Case Studies

- Study on LPS-Induced Lung Injury :

- CIRANO Study on Persistent Allergic Rhinitis :

特性

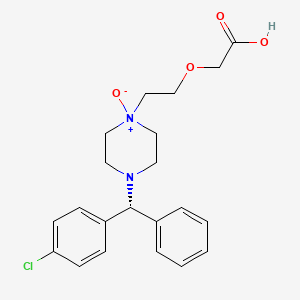

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDOUUOLLFEMJQ-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442863-80-1 |

Source

|

| Record name | Levocetirizine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。